N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been extensively studied for its role in pain management and as a potential therapeutic target for various diseases.
Scientific Research Applications
Dearomatising Rearrangements in Synthesis : Thiophene-3-carboxamides, related to N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, undergo dearomatising cyclisation, which can lead to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This has significant implications in synthetic chemistry for creating complex molecular architectures (Clayden et al., 2004).
Polyamide Synthesis : Studies on the synthesis and properties of polyamides based on bis(ether-carboxylic acid) derived from compounds similar to this compound indicate the development of noncrystalline, flexible, and thermally stable polyamides. This can be significant in material sciences, particularly in developing high-performance polymers (Hsiao et al., 2000).
Crystallographic Studies : Crystallographic analysis of N-butylthiophen-3-carboxamide, a compound structurally related to this compound, provides insights into the molecular arrangements and potential applications in molecular design (Gable et al., 1997).
Electropolymerization Applications : The electropolymerization of compounds similar to this compound can lead to stable polymer films. This has potential applications in the field of conductive materials (Lengkeek et al., 2010).
Metal-Organic Frameworks for Sensory Materials : Thiophene-based metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylic acid have shown efficiency as luminescent sensory materials. They are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), indicating their potential use in environmental monitoring and contamination detection (Zhao et al., 2017).
properties
IUPAC Name |
N-butyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-2-3-10-21-19(23)18-17(22-11-4-5-12-22)16(13-24-18)14-6-8-15(20)9-7-14/h4-9,11-13H,2-3,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRECVXSQHUDXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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